N-(2-chlorophenyl)-2-hydroxy-5-nitrobenzamide
Description
N-(2-Chlorophenyl)-2-hydroxy-5-nitrobenzamide is a benzamide derivative characterized by a 2-chlorophenyl group attached to the amide nitrogen, a hydroxyl group at position 2, and a nitro group at position 5 on the benzamide backbone. Benzamides with nitro and halogen substituents are often explored for their electronic properties and biological activity, such as enzyme inhibition or antimicrobial effects.
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-hydroxy-5-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O4/c14-10-3-1-2-4-11(10)15-13(18)9-7-8(16(19)20)5-6-12(9)17/h1-7,17H,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVPAGUZJMMFQCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60983486 | |
| Record name | N-(2-Chlorophenyl)-2-hydroxy-5-nitrobenzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60983486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6490-97-7 | |
| Record name | Benzamide, N-(2-chlorophenyl)-2-hydroxy-5-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006490977 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-Chlorophenyl)-2-hydroxy-5-nitrobenzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60983486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-2-hydroxy-5-nitrobenzamide typically involves the reaction of 2-chlorobenzoic acid with 2-amino-5-nitrophenol. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve refluxing the reactants in an organic solvent such as dichloromethane or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-2-hydroxy-5-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 2-chlorophenyl-2-oxo-5-nitrobenzamide.
Reduction: Formation of N-(2-chlorophenyl)-2-hydroxy-5-aminobenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
N-(2-chlorophenyl)-2-hydroxy-5-nitrobenzamide has been investigated for its potential therapeutic properties, particularly as an anticancer and anti-inflammatory agent.
- Anticancer Activity : Studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated an IC50 value of 8.49 µM against certain cancer cells, indicating promising anticancer activity .
- Anti-inflammatory Properties : The compound's ability to inhibit specific enzymes involved in inflammatory pathways has been explored. For example, it may act as an inhibitor of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
Biological Research
In biological studies, this compound has been utilized to understand its mechanism of action and interactions with biological targets.
- Enzyme Inhibition : It has been evaluated for its inhibitory effects on cholinesterases (AChE and BChE), which are important in the treatment of neurodegenerative diseases like Alzheimer's. Compounds structurally similar to this compound have shown varying degrees of inhibition, with some exhibiting IC50 values that suggest moderate to strong inhibitory activity .
- Receptor Modulation : The compound's interaction with various receptors is under investigation. Understanding these interactions is crucial for evaluating its potential therapeutic applications.
Materials Science
The compound is also being studied for its role in materials science, particularly in the synthesis of advanced materials.
- Polymer Synthesis : this compound can serve as an intermediate in the synthesis of polymers with specific properties. Its functional groups allow for various chemical modifications that can enhance material characteristics.
- Nanomaterials Development : Research is ongoing into how this compound can be incorporated into nanomaterials, potentially leading to innovations in drug delivery systems and other applications.
Industrial Applications
In the industrial sector, this compound has several applications:
- Chemical Synthesis : It is used as an intermediate in the production of more complex organic molecules. This includes the formation of various substituted benzamides through oxidation and reduction reactions .
- Development of Fine Chemicals : The compound can be utilized in the synthesis of fine chemicals and pharmaceuticals, contributing to advancements in drug development processes .
Table 1: Inhibitory Activity Against Cholinesterases
| Compound Name | IC50 (µM) | Target Enzyme |
|---|---|---|
| Benzyl (S)-2-[(2-chlorophenyl)carbamoyl]pyrrolidine-1-carboxylate | 46.35 | AChE |
| This compound | TBD | TBD |
Table 2: Applications Overview
| Application Area | Specific Uses |
|---|---|
| Medicinal Chemistry | Anticancer, anti-inflammatory agents |
| Biological Research | Enzyme inhibitors, receptor modulators |
| Materials Science | Polymer synthesis, nanomaterials |
| Industrial Applications | Intermediate for complex organic synthesis |
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-2-hydroxy-5-nitrobenzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, thereby exerting anti-inflammatory effects. The nitro group can also undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Table 1: Key Structural Features and Physicochemical Properties
*Calculated using standard atomic weights. †From structurally related compound T105 in .
Key Observations:
Halogen Substitution: The 2-chlorophenyl group in the target compound introduces steric hindrance and electron-withdrawing effects, which may influence solubility and intermolecular interactions compared to non-halogenated analogs like 2-hydroxy-5-nitro-N-phenylbenzamide .
Nitro Group Positioning :
- The nitro group at position 5 (para to the hydroxyl group) may enhance resonance stabilization and acidity of the hydroxyl proton, as observed in related benzamides .
Amino vs. Nitro Groups: Replacement of the nitro group with an amino group (e.g., N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide ) significantly alters electronic properties, increasing basicity and reducing oxidative stability.
Crystallographic and Electronic Properties
Evidence from substituted amides (e.g., N-(2-chlorophenyl)-acetamide derivatives) reveals that:
- 35Cl NQR Frequencies : Alkyl side chains lower 35Cl NQR frequencies, while aryl groups (e.g., chlorophenyl) increase them due to enhanced electron withdrawal . This suggests that the 2-chlorophenyl group in the target compound contributes to higher NQR frequencies compared to alkyl-substituted analogs.
Research Findings and Gaps
- Electronic Effects: Substituents on the phenyl ring (e.g., Cl, NO₂) significantly alter electron density distribution, as demonstrated by 35Cl NQR and crystallographic studies .
- Thermal Stability : Melting points for related compounds range widely (e.g., 121–166.7°C ), suggesting that the target compound’s stability depends on substituent interactions.
- Biological Data: Limited activity reports for exact analogs highlight a need for targeted pharmacological studies.
Biological Activity
N-(2-chlorophenyl)-2-hydroxy-5-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
This compound features a unique combination of functional groups:
- Chloro group : Enhances electrophilic reactivity.
- Hydroxy group : Facilitates hydrogen bonding with biological targets.
- Nitro group : Can undergo reduction to form reactive intermediates.
This structural diversity contributes to the compound's biological activity, influencing its interactions with various cellular components.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The nitro group can be reduced to generate reactive species that may damage cellular components or modulate signaling pathways. Additionally, the hydroxyphenyl moiety enhances binding affinity to target proteins through hydrogen bonding.
Biological Activities
This compound has been studied for various biological activities:
1. Antimicrobial Activity
Preliminary studies indicate that this compound exhibits antimicrobial properties against certain bacterial strains. Its effectiveness appears to stem from its ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways .
2. Anti-inflammatory Properties
Research has shown that this compound may possess anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). This suggests a role in managing conditions characterized by inflammation .
3. Cholinesterase Inhibition
In studies evaluating cholinesterase inhibition, this compound demonstrated moderate inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The IC50 values for these activities indicate its potential as a therapeutic agent for Alzheimer's disease and other neurodegenerative disorders .
Table 1: Biological Activity Overview
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction in cytokine levels | |
| Cholinesterase Inhibition | Moderate inhibition of AChE and BChE |
Table 2: Comparison of IC50 Values for Cholinesterase Inhibition
Case Studies
-
Case Study on Antimicrobial Effects :
A study conducted on various bacterial strains revealed that this compound significantly inhibited the growth of Gram-positive bacteria, suggesting its potential as a new antibacterial agent. -
Case Study on Cholinesterase Inhibition :
In vitro assays demonstrated that the compound effectively inhibited AChE with an IC50 comparable to established drugs like donepezil, indicating its promise as a cognitive enhancer in Alzheimer's treatment .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-chlorophenyl)-2-hydroxy-5-nitrobenzamide, and how do reagent choices influence yield?
- Methodology :
- Start with 2-hydroxy-5-nitrobenzoic acid and react it with thionyl chloride (SOCl₂) to form the acyl chloride intermediate. Use 2-chloroaniline as the nucleophile in the presence of a base (e.g., triethylamine, Et₃N) in dry chloroform. Reflux for 3 hours, followed by neutralization with aqueous NaHCO₃ and purification via column chromatography (eluting with ethyl acetate/petrol gradients) .
- Alternative acylating agents like oxalyl chloride may reduce side reactions but require careful temperature control (e.g., 50°C in dichloromethane) .
- Key Considerations :
- Monitor reaction progress using TLC. Thionyl chloride tends to produce higher yields but requires rigorous drying, while oxalyl chloride may reduce chlorination byproducts.
Q. How can spectroscopic methods confirm the structure of this compound?
- Analytical Workflow :
- ¹H/¹³C NMR : Identify the aromatic protons (e.g., deshielded signals for nitro and chloro substituents) and amide N–H resonance (~10–12 ppm).
- IR Spectroscopy : Confirm the presence of hydroxyl (–OH, ~3200 cm⁻¹), amide (–CONH–, ~1650 cm⁻¹), and nitro (–NO₂, ~1520–1350 cm⁻¹) groups.
- UV-Vis : Assess electronic transitions influenced by nitro and chloro groups (e.g., λmax ~300–400 nm) .
Q. What functional groups in this compound are critical for its reactivity in further derivatization?
- Functional Group Analysis :
- The amide group enables hydrogen bonding and participation in nucleophilic acyl substitution.
- The nitro group acts as a strong electron-withdrawing group, directing electrophilic substitution to specific positions.
- The chloro substituent on the phenyl ring influences steric and electronic effects, modulating reactivity .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported structural conformations of this compound?
- Crystallography Workflow :
- Use single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement. The compound’s planar 2-hydroxyphenyl and chlorophenyl groups form intramolecular N–H⋯O and O–H⋯O hydrogen bonds, stabilizing a dihedral angle of ~20° between aromatic rings.
- Polymorph screening may reveal variations in packing motifs (e.g., 1D chains via intermolecular H-bonding), which can explain discrepancies in solubility or stability .
Q. What experimental strategies mitigate byproduct formation during synthesis?
- Optimization Approaches :
- Temperature Control : Lower temperatures (0–20°C) reduce over-chlorination when using SOCl₂.
- Reagent Stoichiometry : Limit SOCl₂ to 1.2 equivalents to prevent side reactions.
- Purification : Employ gradient column chromatography (0–1% ethyl acetate in petrol) to separate unreacted aniline or acyl chloride intermediates .
Q. How do computational methods predict the compound’s electronic properties and reactivity?
- Computational Protocol :
- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) to map electrostatic potential surfaces, highlighting nucleophilic/electrophilic sites.
- Molecular docking can assess interactions with biological targets (e.g., enzymes), guided by nitro and chloro substituent effects on binding affinity .
Q. What role do intermolecular interactions play in the compound’s crystallization behavior?
- Structural Insights :
- Intramolecular H-bonds create rigid S(6) ring motifs, while intermolecular O–H⋯O bonds propagate 1D chains along the crystallographic b-axis. Solvent choice (e.g., chloroform vs. ethyl acetate) influences crystal morphology and stability .
Methodological Best Practices
- Synthesis : Prioritize anhydrous conditions for acyl chloride formation.
- Characterization : Cross-validate NMR and IR data with SC-XRD to resolve ambiguities.
- Safety : Handle nitro and chloro derivatives in fume hoods with PPE (gloves, goggles) due to potential toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
